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Fluorindine

Cat. No.: B1144448
CAS No.: 111076-33-6
M. Wt: 284.31
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Description

Historical Trajectory and Initial Discovery of Fluorindine

The story of this compound begins in the late 19th century, a period of significant advancement in synthetic organic chemistry.

The first synthesis of a this compound-type molecule was documented in 1890 by Otto Fischer and Eduard Hepp. nih.govacs.orgarkat-usa.orgcapes.gov.br They named the compound "homofluorindin". nih.govacs.org The synthesis involved the condensation of 2,5-dihydroxy-p-benzoquinone with o-phenylenediamine (B120857). nih.govacs.org For many years, the structure of the resulting compound, now known as this compound, was incorrectly assumed to be the 5,12-dihydro isomer. beilstein-journals.org This initial postulation was based on the understanding of condensation reactions prevalent at the time.

The definitive structural confirmation of this compound had to await the development of more advanced spectroscopic techniques. It was not until 1987 that the correct structure was unequivocally established as 5,14-dihydroquinoxalino[2,3-b]phenazine. beilstein-journals.orgresearchgate.net This crucial correction was made possible by the application of modern Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through the analysis of 1H NMR splitting patterns, which allowed for the precise determination of the proton environments within the molecule. beilstein-journals.orgresearchgate.net

Contextualization within Polycyclic Azaacenes and Heteroaromatic Systems

This compound belongs to a significant class of organic compounds known as polycyclic azaacenes and is a key example of a heteroaromatic system.

Structurally, this compound is classified as a polycyclic azaacene. arkat-usa.org More specifically, it is a tetraazapentacene, meaning it is an analogue of pentacene (B32325) where four of the carbon atoms in the aromatic core have been replaced by nitrogen atoms. nih.govacs.orgmdpi.com Its systematic IUPAC name is 5,14-dihydroquinoxalino[2,3-b]phenazine. researchgate.netpharmaffiliates.com As a heteroaromatic system, it contains atoms of at least two different elements within its aromatic rings. google.comgoogle.comwiley-vch.de

The incorporation of nitrogen atoms into the conjugated polycyclic framework has profound effects on the molecule's properties. mdpi.comopenmedicinalchemistryjournal.com Nitrogen is more electronegative than carbon, leading to a significant alteration of the electronic structure. mdpi.combritannica.com This makes azaacenes like this compound more electron-deficient compared to their all-carbon counterparts (all-carbon acenes). mdpi.comresearchgate.net This change in electron density influences the molecule's frontier molecular orbital energies (HOMO and LUMO). mdpi.com Furthermore, the presence of N-H donor sites and pyridine-like nitrogen acceptor sites allows for the formation of intermolecular hydrogen bonding networks, which play a crucial role in the stable arrangement of the molecules in the solid state. nih.govacs.orgbeilstein-journals.org

Rationale for Dedicated Academic Investigation of this compound

The unique structural and electronic properties of this compound and its derivatives have spurred dedicated academic investigation. arkat-usa.orgacs.org Research into these compounds is driven by their potential as functional materials in organic electronics. beilstein-journals.orgresearchgate.netresearchgate.net

The introduction of nitrogen atoms enhances the oxidative stability of the acene backbone, a significant advantage over compounds like pentacene which are known to be sensitive to oxidation. researchgate.net This increased stability is a critical factor for the longevity and performance of organic electronic devices.

Furthermore, Fluorindines exhibit interesting and tunable optoelectronic properties. nih.govresearchgate.net They are known to be redox-active and can possess strong fluorescence, with high quantum yields reported for some derivatives. nih.govresearchgate.net These properties make them promising candidates for applications as sensor materials, as well as active components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.orgresearchgate.netresearchgate.net The ability to modify their electronic and spectroscopic characteristics through the strategic introduction of various substituents provides a pathway to fine-tune their properties for specific applications. researchgate.net

Fundamental Insights into π-Electron Systems

The chemical behavior and physical properties of conjugated organic molecules are largely governed by their π-electron systems, which consist of delocalized electrons in p-orbitals extending across multiple adjacent atoms. byjus.com This delocalization, arising from a sequence of alternating single and multiple bonds, imparts additional stability to the molecule. byjus.com this compound is a quintessential example of a molecule with a vast, delocalized π-electron system, built upon a quinoxalino[2,3-b]phenazine (B12349049) framework. researchgate.netiucr.org This extended conjugation is a primary determinant of its electronic characteristics. iucr.org

As a derivative of dihydrophenazine, this compound adopts a non-planar, "butterfly-like" bent conformation in its ground state. chinesechemsoc.org However, upon photoexcitation, these molecules tend to relax into a nearly planar structure in the excited state. chinesechemsoc.org This structural dynamic is central to their photophysical properties. The π-electron system is also intimately linked to the compound's redox behavior. For instance, upon oxidation, the phenazine (B1670421) core can lose electrons, transforming from a weakly anti-aromatic or non-aromatic system to a more stable, aromatic cationic species, in accordance with Hückel's rule. nih.gov This process often involves a planarization of the central ring system, which stabilizes the resulting charge through the extensive π-electron cloud. chinesechemsoc.orgnih.gov

PropertyValue
IUPAC Name7,12-dihydroquinoxalino[2,3-b]phenazine nih.gov
Other NamesThis compound, Homo this compound, 5,12-Dihydro-5,7,12,14-tetraazapentacene biosynth.comnih.gov
CAS Number531-47-5 biosynth.comnih.gov
Molecular FormulaC₁₈H₁₂N₄ biosynth.comnih.gov
Molar Mass284.31 g/mol biosynth.com

Potential for Advanced Materials Science Applications

Advanced materials science focuses on designing and creating new materials with novel or enhanced properties for technological applications. oatext.comuni-graz.atopenaccessjournals.com The unique electronic structure of this compound and related dihydrophenazines makes them highly attractive building blocks for such materials. acs.org

A significant area of application lies in organic electronics. Dihydrophenazine derivatives are noted for being electron-rich and redox-active. acs.org Many can undergo two distinct, single-electron oxidation processes, forming stable radical cation and dication species. acs.orgnih.gov This stepwise redox behavior renders them excellent candidates for use as active cathode materials in the development of high-performance, stable organic batteries. acs.orgnih.gov

Furthermore, the ability to form stable radical cations upon oxidation makes these compounds suitable for the design of organic magnetic materials. acs.org The unpaired electron in the radical cation can impart magnetic properties to the material. In the realm of optoelectronics, the photophysical properties of these compounds are of great interest. This compound is known to be a fluorophore, exhibiting fluorescence. biosynth.com The emission properties of phenazine derivatives can be systematically tuned by modifying their molecular structure, such as by adding electron-donating or electron-withdrawing groups to create donor-π-acceptor systems. arkat-usa.org This tunability is crucial for developing specialized fluorescent probes and advanced organic fluorophores, including those that operate in the near-infrared (NIR) spectrum. chinesechemsoc.org The dynamic, vibration-induced emission (VIE) mechanism observed in some dihydrophenazines, characterized by large Stokes shifts and multicolor emission, offers further avenues for creating sophisticated optical materials. chinesechemsoc.org

Potential Application AreaUnderlying Chemical PropertyReference
Organic Batteries (Cathode Materials)Stepwise, two-electron redox activity and stability of oxidized states. acs.orgnih.gov
Organic Magnetic MaterialsFormation of stable radical cations upon oxidation. acs.org
Fluorescent Probes & DyesInherent fluorescence and tunable optical properties via functionalization. biosynth.comarkat-usa.org
Near-Infrared (NIR) FluorophoresExtended π-conjugation and vibration-induced emission in dihydrophenazine structures. chinesechemsoc.org
Conductive AgentsExtensive π-electron delocalization facilitating electronic communication. iucr.orgnih.gov

Scope and Methodological Approaches for this compound Research

Research into this compound and its analogues typically integrates three core activities: chemical synthesis, detailed characterization, and theoretical modeling. This multi-faceted approach allows for a comprehensive understanding of the molecule's structure-property relationships.

The scope of research begins with synthesis. The preparation of this compound can be achieved through classical methods, such as the reaction of potassium dichromate with 4-amino-1,6-dihydroxynaphthalene. biosynth.com Modern synthetic strategies for related dihydrophenazine systems often employ metal-catalyzed cross-coupling reactions, which offer greater control and versatility in modifying the molecular structure. chinesechemsoc.org The choice of reaction conditions, such as the solvent, can be critical in directing the outcome and yield of the synthesis. scispace.com

Once synthesized, the compounds undergo rigorous characterization using a suite of analytical techniques. These methods provide empirical data on the molecular structure, purity, and physical properties. Key methodological approaches include:

Structural Analysis : Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular geometry and intermolecular packing in the solid state. acs.orgiucr.org Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the molecular structure in solution. cdnsciencepub.com

Spectroscopic Characterization : UV-visible absorption spectroscopy is used to probe the electronic transitions within the π-system, while fluorescence spectroscopy measures the emission properties. nih.govarkat-usa.org For compounds that form radical species, Electron Paramagnetic Resonance (EPR) spectroscopy is employed to detect and analyze the unpaired electrons. acs.org

Electrochemical Analysis : Cyclic Voltammetry (CV) is a fundamental technique used to investigate the redox behavior of the compounds, determining their oxidation and reduction potentials and the stability of the electrochemically generated species. acs.orgnih.gov

Theoretical Modeling : Computational chemistry complements experimental findings. Methods like Hückel Molecular Orbital (HMO) theory and more advanced quantum chemical calculations are used to model the electronic structure, predict orbital energy levels (HOMO/LUMO), and rationalize observed properties such as aromaticity, redox potentials, and spectroscopic behavior. arkat-usa.orginflibnet.ac.in

This combination of synthesis, empirical measurement, and theoretical validation provides a robust framework for advancing the scientific understanding of this compound and developing its potential applications.

MethodologyPurpose in this compound ResearchReference
Chemical SynthesisTo prepare this compound and its derivatives for study. biosynth.comchinesechemsoc.orgscispace.com
X-ray CrystallographyTo determine the precise 3D molecular and crystal structure. acs.orgiucr.org
NMR SpectroscopyTo confirm the chemical structure and purity in solution. cdnsciencepub.com
UV-Vis & Fluorescence SpectroscopyTo characterize optical absorption and emission properties. nih.govarkat-usa.org
Cyclic Voltammetry (CV)To measure redox potentials and study electrochemical behavior. acs.orgnih.gov
Computational ChemistryTo model electronic structure and predict molecular properties. arkat-usa.orginflibnet.ac.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₈H₁₂N₄ B1144448 Fluorindine CAS No. 111076-33-6

Properties

IUPAC Name

2-fluoroindigine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F.In/c1-2-3-4-5-6;/h1-4H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRJVHWLXXEVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[In]C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FIn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Fluorindine and Its Derivatives

Classical Approaches to Fluorindine Synthesis

The initial preparations of this compound were developed in the late 19th and early 20th centuries and are characterized by their straightforward, yet often harsh, reaction conditions.

The first documented synthesis of what was named "homofluorindin" (5,12-dihydro-5,7,12,14-tetraazapentacene) dates back to 1890. nih.gov These early methods established the groundwork for this compound chemistry, primarily utilizing condensation reactions between simple aromatic precursors.

One of the most fundamental classical routes involves the reaction of an aromatic diamine with a quinone. Specifically, the condensation of o-phenylenediamine (B120857) (also known as 1,2-diaminobenzene) with 2,5-dihydroxy-p-benzoquinone is a representative example of an early synthesis. nih.gov Another early method reported the synthesis of this compound by reacting potassium dichromate with 4-amino-1,6-dihydroxynaphthalene. biosynth.com These reactions typically required high temperatures to drive the condensation and subsequent cyclization steps.

Interactive Table 1: Classical Precursors for this compound Synthesis

Precursor 1 Precursor 2 Reagent/Condition Product
o-phenylenediamine 2,5-dihydroxy-p-benzoquinone High Temperature 5,12-dihydroquinoxalino[2,3-b]phenazine (this compound)
4-amino-1,6-dihydroxynaphthalene Potassium dichromate Oxidation This compound

Classical synthetic approaches were beset by several challenges that impacted both the reproducibility of the reactions and the optimization of product yields. A significant historical challenge was the correct structural assignment of the product. For nearly a century, from 1890 until 1987, the this compound structure was incorrectly assumed to be the 5,12-dihydro isomer, a fact that was only rectified by detailed ¹H NMR spectral analysis. beilstein-journals.org

Beyond structural elucidation, chemists faced practical difficulties in the laboratory.

Poor Solubility: The planar, aromatic nature of the this compound core results in poor solubility in common organic solvents, complicating purification efforts. acs.org

Complex Mixtures: Early syntheses, particularly those involving unprotected functional groups like phenols, often yielded complex mixtures of products and side products, making isolation of the desired compound difficult. acs.org

Instability: The isolation of certain this compound derivatives and intermediates was often complicated by their inherent instability under the reaction or purification conditions. acs.org

Synthesis of Systematically Modified this compound Derivatives

The systematic modification of the this compound scaffold is essential for tailoring its properties for specific applications. Methodologies have been developed to introduce a variety of functional groups at different positions on the core structure, influencing its electronic behavior and physical characteristics.

Peripheral Functionalization Approaches

Peripheral functionalization allows for the fine-tuning of the electronic properties of this compound derivatives. This can be achieved by introducing either electron-donating or electron-withdrawing groups to the outer rings of the molecule. researchgate.net These substitutions can significantly alter the fluorescence quantum yields, with some derivatives becoming ultra-bright and others nearly non-emissive. researchgate.net The strategic placement of these groups is critical, as even isomeric molecules can exhibit vastly different emission efficiencies. researchgate.net

One established method for introducing substituents is through the condensation of aromatic o-diamines with o-dihydroxyarenes or o-quinones. researchgate.net While effective for creating the basic this compound structure, these "fire and sword" methods, which often involve high-temperature melts without a solvent, are less suitable for starting materials that are sensitive to heat. researchgate.net A more versatile approach involves the Pd-catalyzed coupling of aromatic halides with aromatic diamines, which allows for the synthesis of a wider range of substituted azaacenes, including this compound derivatives. researchgate.net

Another strategy involves the nucleophilic aromatic substitution, for example, using hexafluorobenzene (B1203771) to introduce fluorinated benzene (B151609) rings adjacent to the pyrazine (B50134) unit. researchgate.net Furthermore, a base-promoted [3 + 3] annulation of enaminones with o-fluoronitrobenzenes provides a regioselective and chemoselective route to highly functionalized aposafranones, which are structurally related to this compound. researchgate.net

Introduction of Redox-Active Substituents

The introduction of redox-active substituents onto the this compound framework is a key strategy for developing materials with applications in electronics and sensors. acs.org These substituents can modulate the electron-accepting or electron-donating properties of the molecule, thereby influencing its redox potentials. acs.org

For instance, the incorporation of a ylidenemalononitrile group, a powerful electron-withdrawing moiety, has been shown to significantly red-shift the absorption spectra of related quinonimines and enhance their electron-accepting capabilities. acs.org The combination of different substituents, such as ylidenemalononitrile groups at one position and trifluoromethyl groups at another, can further improve the electron-deficient nature of the molecule. acs.org

The synthesis of these derivatives often requires multi-step procedures. For example, benzotriazinones can be converted into their ylidenemalononitrile derivatives by treatment with tetracyanoethylene (B109619) oxide (TCNEO). acs.org The reaction conditions for such transformations need to be carefully optimized to achieve good yields. acs.org

The redox behavior of these modified compounds can be studied using techniques like cyclic voltammetry. The data obtained from these studies, such as the half-wave reduction potentials (E1/2–1/0), provide valuable insights into the electronic effects of the introduced substituents. acs.org

Table 1: Redox Potentials of a Quinonimine with Different Substituents

Substituent at C7Substituent at C3E1/2–1/0 (V)
CarbonylPhenyl-1.13
CarbonylPentafluorophenyl-0.89
CarbonylTrifluoromethyl-0.87
YlidenemalononitrilePhenyl-0.73
YlidenemalononitrilePentafluorophenyl-0.66
YlidenemalononitrileTrifluoromethyl-0.65

This table is generated based on data for quinonimines, which are structurally related to this compound, to illustrate the effect of redox-active substituents. acs.org

Annelation Reactions for Expanded Architectures

Annelation, or the fusion of additional rings onto the this compound core, is a powerful method for creating expanded π-conjugated systems. These larger architectures are of interest for their potential in advanced electronic and optical materials. researchgate.net

One approach to building such expanded structures is through the [3 + 3] annulation of enaminones with o-fluoronitrobenzenes, which can lead to the formation of aposafranones and their N-oxides. researchgate.net This method provides an alternative pathway for constructing these complex heterocyclic systems. researchgate.net Another strategy involves the use of Pd-catalyzed coupling reactions, which have proven to be a versatile tool for synthesizing larger azaacenes like azapentacenes, azahexacenes, and azaheptacenes. researchgate.net These methods can be applied to both activated and non-activated o-dihalides, expanding the range of accessible topologies. researchgate.net

Furthermore, the synthesis of covalent organic frameworks (COFs) with this compound linkages has been demonstrated through a temperature gradient condensation. liverpool.ac.uk These this compound-linked COFs (FL-COFs) exhibit good crystallinity and have shown excellent performance as electrode materials in supercapacitors, attributed to the reversible four-electron redox processes of the this compound units. liverpool.ac.uk

Advanced Methodologies in this compound Synthesis

Recent advancements in synthetic chemistry have introduced novel methodologies for the preparation of this compound and its derivatives, offering greater control, efficiency, and access to unique molecular structures. google.com

Electrochemical Synthesis Pathways

Electrochemical synthesis offers a powerful and versatile approach for the synthesis of fluorinated organic compounds, including this compound derivatives. numberanalytics.comnumberanalytics.com This method relies on the transfer of electrons between an electrode and a substrate to generate reactive intermediates, which can then undergo fluorination or other coupling reactions. numberanalytics.com

In the context of this compound, electrochemical methods can be used for both the construction of the core structure and the introduction of fluorine substituents. cecri.res.in Anodic fluorination, for instance, involves the oxidation of an organic substrate at an anode to form a fluorinated compound. numberanalytics.com Conversely, cathodic reduction can also be employed. numberanalytics.com The choice of solvent, supporting electrolyte, and electrode material can significantly influence the reaction's yield and selectivity. cecri.res.in

A key advantage of electrochemical synthesis is its ability to operate under mild conditions, avoiding the need for harsh reagents. numberanalytics.com Redox mediators can be used to minimize electrode passivation and improve current efficiencies in some selective electrochemical fluorination (SEF) processes. cecri.res.in For example, trifluoromethylation has been achieved using redox catalysts and a sacrificial anode technique. cecri.res.in

The structure of this compound has been established as 5,14-dihydroquinoxalino[2,3-b]phenazine. researchgate.netcdnsciencepub.com The electrochemical reduction of related di(p-methoxyphenyl)pyrazino[2,3-b]phenazine in a hydroorganic medium first leads to a dihydro derivative and then a tetrahydro derivative. researchgate.net In dry DMSO, the voltammogram shows four reversible one-electron steps, corresponding to the formation of a radical anion, dianion, radical trianion, and tetraanion. researchgate.net

Photochemical Reaction Systems

Photochemical methods, which utilize light to initiate chemical reactions, are emerging as a valuable tool in the synthesis of complex organic molecules, including this compound derivatives. google.commdpi.com These reactions often proceed under mild conditions and can offer unique selectivity compared to traditional thermal methods. academie-sciences.fr

Photochemical approaches can be used to generate highly reactive intermediates, such as radicals or excited states, which can then participate in bond-forming reactions. mdpi.com For example, a copper-catalyzed photochemical fluorocarbonylation of alkyl iodides has been developed to synthesize acyl fluorides. chemrxiv.orgorganic-chemistry.org This method uses a commercially available copper catalyst, a fluoride (B91410) salt, and blue light irradiation at room temperature. chemrxiv.orgorganic-chemistry.org

While direct photochemical synthesis of the this compound core is not extensively documented, the principles of photochemistry can be applied to the functionalization of the this compound scaffold or the synthesis of its precursors. For instance, photochemical C-H activation could be a potential route for introducing substituents onto the aromatic rings of this compound. academie-sciences.fr The use of photocatalysts, such as iridium complexes, can facilitate these transformations under visible light irradiation. mdpi.com

Continuous Flow Synthesis Techniques

The application of continuous flow chemistry to the synthesis of complex heterocyclic scaffolds like this compound (5,12-dihydroquinoxalino[2,3-b]phenazine) and its derivatives represents a significant advancement over traditional batch processing. While specific literature on the continuous flow synthesis of this compound itself is not extensively documented, the principles and methodologies established for the flow synthesis of other N-heterocycles can be extrapolated to envision a robust and efficient synthetic strategy. numberanalytics.comchim.it Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reaction efficiency, improved safety, and greater reproducibility. mdpi.comnih.gov

A plausible continuous flow approach to this compound and its derivatives would likely involve the reaction of an appropriate o-phenylenediamine with a suitable precursor in a heated and pressurized flow reactor. The precise control over residence time afforded by flow chemistry would be critical in optimizing the yield and minimizing the formation of byproducts.

The table below presents data from representative studies on the continuous flow synthesis of various N-heterocycles, illustrating the typical reaction conditions and outcomes that could be targeted for the development of a continuous flow synthesis of this compound.

Table 1: Examples of Continuous Flow Synthesis of N-Heterocycles

Heterocyclic ProductReactantsCatalyst/ReagentTemperature (°C)Residence TimeYield (%)
1-ethyl-5-methylpyrrolidin-2-oneLevulinic acid, Ethylamineg-C₃N₄/Pt90Not SpecifiedHigh Selectivity
γ-valerolactoneLevulinic acidRu@IBOMCRoom TemperatureNot SpecifiedQuantitative
Pyrrole derivative2,5-hexanedione, EthanolamineNone20100 sQuantitative
N-aryl indazolesNitroaromatic imineTriethyl phosphite1501 h69-80
1,2,3-triazole derivativeAzido-substituted β-aminocyclohexanecarboxylate, Acetylene derivativeCopper powderRoom Temperature100 min (for scale-up)96

Chemical Reactivity and Mechanistic Investigations of Fluorindine

Oxidative Transformations of Fluorindine

The oxidation of this compound and its derivatives has been shown to proceed through various pathways, leading to the formation of diverse products, including oxo-derivatives and dimeric structures. These transformations are highly dependent on the nature of the oxidizing agent and the specific reaction conditions employed.

Formation of Oxo-Derivatives and Quinoidal Structures

The oxidation of isodiphenylthis compound, a derivative of this compound, provides significant insight into the formation of oxo and quinoidal species. Treatment of isodiphenylthis compound with a strong oxidizing agent such as potassium dichromate in an acidic medium (K₂Cr₂O₇/H⁺) results in the formation of 13-oxo-isodiphenylfluorindinium perchlorate (B79767) in a 75% yield. researchgate.netmdpi.com This reaction demonstrates the susceptibility of the this compound core to direct oxidation, leading to a carbonyl-containing derivative.

In contrast, the use of milder oxidizing agents like phenyliodine bis(trifluoroacetate) (PIFA) or manganese dioxide (MnO₂) leads to the formation of dimeric structures with quinoidal characteristics. researchgate.netmdpi.com Specifically, the reaction with PIFA yields a zwitterionic cruciform 13,13'-dimer, while MnO₂ produces a quinoidal 13,13'-dimer. researchgate.net These reactions highlight the ability of the this compound framework to undergo oxidative coupling, forming complex molecular architectures. The zwitterionic dimer can be quantitatively converted to the quinoidal dimer using MnO₂. researchgate.net

Table 1: Products of Isodiphenylthis compound Oxidation

Oxidizing Agent Product Yield
K₂Cr₂O₇/H⁺ 13-Oxo-isodiphenylfluorindinium perchlorate 75%
PIFA Zwitterionic 13,13'-dimer 85%

Radical Pathways and Intermediates

The oxidative transformations of this compound and its analogues are believed to proceed through radical intermediates. The initial step in the oxidation process is often the removal of one electron to form a radical cation. This is a common pathway for many nitrogen-containing aromatic heterocycles. utexas.edu In the context of 5,12-dihydroquinoxalino[2,3-b]quinoxalines, which are structurally related to this compound, their use as photosensitizers in polymerization reactions is predicated on the formation of a radical cation upon photo-oxidation. mdpi.comresearchgate.net

The formation of dimeric products, as seen with PIFA and MnO₂ oxidation, is strong evidence for a radical-mediated pathway. researchgate.netmdpi.com The proposed mechanism involves the initial formation of a radical cation, which can then undergo dimerization. rsc.org This type of oxidative dimerization has been observed in related heterocyclic systems, such as indolizines. rsc.org While direct spectroscopic evidence like Electron Paramagnetic Resonance (EPR) for the this compound radical cation in these specific reactions is not extensively detailed in the cited literature, the nature of the products strongly implies its transient existence.

Influence of Oxidizing Agents and Reaction Conditions

The outcome of the oxidation of this compound derivatives is highly sensitive to the choice of the oxidizing agent and the reaction conditions. As detailed in section 3.1.1, strong oxidizing agents in acidic conditions, such as K₂Cr₂O₇/H⁺, favor the formation of the monomeric oxo-derivative. researchgate.netmdpi.com This suggests a more aggressive oxidation process that leads to the direct functionalization of the this compound core.

Conversely, milder, and more selective oxidizing agents like PIFA and MnO₂ promote the formation of dimeric structures through radical coupling. researchgate.netmdpi.com The difference in the products obtained with PIFA (zwitterionic dimer) and MnO₂ (quinoidal dimer) indicates that the nature of the oxidant can influence the final structure of the coupled product. researchgate.net The reaction conditions, such as solvent and temperature, can also play a crucial role in directing the reaction towards a specific pathway, although detailed studies on these aspects for this compound are not extensively covered in the provided search results.

Reductive Pathways and Electrochemical Behavior of this compound

The reductive chemistry of this compound is as significant as its oxidative transformations. Electrochemical methods, particularly cyclic voltammetry, have been instrumental in elucidating the complex multi-electron transfer processes that occur upon reduction.

Cyclic Voltammetry Analysis of Redox Processes

Cyclic voltammetry is a powerful technique used to study the redox behavior of chemical species. ucy.ac.cy For derivatives of this compound, such as 2,3-di(p-methoxyphenyl)pyrazino[2,3-b]phenazine, cyclic voltammetry in dry dimethyl sulfoxide (B87167) (DMSO) reveals a series of four distinct, reversible, one-electron reduction steps. researchgate.netcdnsciencepub.com This indicates that the this compound core can accept up to four electrons in a stepwise manner.

The oxidation of this compound, in contrast, has been observed as a single two-electron irreversible step, which is followed by the loss of a proton. mdpi.com The irreversibility of the oxidation process is attributed to subsequent chemical reactions of the initially formed oxidized species. mdpi.com The electrochemical behavior of this compound derivatives has been studied as a model for polyazaacenes, highlighting their potential in materials science. mdpi.com

Multi-Electron Transfer Mechanisms and Intermediate Species

The electrochemical reduction of a this compound derivative in an aprotic solvent like dry DMSO proceeds through a multi-electron transfer mechanism, leading to the formation of several intermediate species. The cyclic voltammetry data clearly shows the successive formation of a radical anion, a dianion, a radical trianion, and finally, a tetraanion. researchgate.netcdnsciencepub.com

The sequence of these intermediates can be represented as follows: FDE ⇌ [FD]⁻˙ ⇌ [FD]²⁻ ⇌ [FD]³⁻˙ ⇌ [FD]⁴⁻ (where FD represents the this compound derivative)

This behavior, particularly the formation of a stable tetraanion, is a notable characteristic and places this compound derivatives in a select class of organic compounds capable of such extensive reduction. researchgate.netcdnsciencepub.com In hydroorganic media, the electrochemical reduction is more complex, involving protonation steps and leading to dihydro and tetrahydro derivatives. researchgate.netcdnsciencepub.com

Table 2: Compound Names Mentioned in the Article

Compound Name Systematic Name (if different)
This compound 5,14-dihydroquinoxalino[2,3-b]phenazine
Isodiphenylthis compound
Potassium dichromate
13-Oxo-isodiphenylfluorindinium perchlorate
Phenyliodine bis(trifluoroacetate) PIFA
Manganese dioxide
Zwitterionic 13,13'-dimer
Quinoidal 13,13'-dimer
2,3-di(p-methoxyphenyl)pyrazino[2,3-b]phenazine

Proton-Coupled Electron Transfer Reactions

Proton-coupled electron transfer (PCET) is a fundamental chemical process involving the concerted transfer of a proton and an electron. wikipedia.orgnih.gov In the context of this compound and related azaacenes, PCET plays a crucial role in their electrochemical behavior. The reduction of 5,14-dihydro-5,7,12,14-tetraazapentacene, a parent structure of this compound, is characterized by two separate one-electron steps. researchgate.net This reduction is followed by a self-protonation reaction, which can be limited by decreasing the concentration of the substance or by increasing the scan rate during electrochemical analysis. researchgate.net The oxidation process is a single two-electron step accompanied by proton loss. researchgate.net These processes are generally irreversible due to subsequent chemical reactions and can be classified by ECE (electrochemical-chemical-electrochemical) and EC (electrochemical-chemical) mechanisms, respectively. researchgate.net The influence of self-protonation on the reduction can be entirely suppressed by the addition of proton donors like trifluoroacetic acid, leading to the formation of a complex whose reduction is reversible. researchgate.net

The study of PCET is vital for understanding the function of these molecules in various applications, including their potential use as n-type semiconductors, where protonation can lower the optical and electronic energy gaps. ucy.ac.cy

Acid-Base Reactivity and Protonation Phenomena

The presence of both acidic N-H and basic C=N functionalities within the this compound framework gives rise to interesting acid-base chemistry and observable changes in their optical properties.

Many this compound derivatives exhibit acidochromic behavior, meaning their color changes upon protonation or deprotonation. researchgate.netacs.orgacs.org This phenomenon is a direct consequence of the alteration of the electronic structure of the molecule upon changes in pH. For instance, the zwitterionic dimer of isodiphenylthis compound displays acidochromic properties. acs.orgacs.org Deep green ethanolic solutions of this dimer turn deep blue upon protonation, with the maximum absorption wavelength shifting significantly. acs.orgacs.org

The sites of protonation are crucial in determining the resulting electronic and spectroscopic properties. X-ray structure determination has confirmed that protonation can occur at specific nitrogen atoms within the azaacene core. beilstein-journals.org The basicity of these sites can be substantial, with proton affinities comparable to that of strong organic bases like 4-dimethylaminopyridine. beilstein-journals.org The protonation of these nitrogen atoms leads to changes in the electronic transitions, which are often of a charge-transfer nature. beilstein-journals.orgacs.org

Table 1: Acidochromic Behavior of an Isodiphenylthis compound Dimer

Condition Color λmax (nm) log ε
Ethanolic Solution Deep Green 751 4.98
Ethanolic Solution with Acid Deep Blue 638 5.56

Data sourced from Organic Letters. acs.orgacs.org

While extensive research exists on excited-state intramolecular proton transfer (ESIPT) in various organic dyes, specific details regarding ESIPT in the solid state for this compound itself are not extensively documented in the provided results. nih.govdoi.orgrsc.orgrsc.org However, the principles of ESIPT are relevant to the broader class of molecules to which this compound belongs. ESIPT involves a photoinduced tautomerization between an excited normal form and a tautomeric species, often leading to a large Stokes shift in fluorescence, enhanced photostability, and sensitivity to the local environment. nih.govmdpi.com This process is particularly interesting for developing solid-state emitters. rsc.orgrsc.org The structural arrangement in the solid state, including intermolecular hydrogen bonding, can significantly influence these processes. acs.orgacs.org

Dimerization and Oligomerization Mechanisms

This compound derivatives can undergo dimerization and form larger supramolecular structures, driven by various intermolecular forces and reaction conditions.

A notable aspect of this compound chemistry is the formation of cruciform dimers. acs.orgacs.orgresearchgate.net For example, the oxidation of isodiphenylthis compound with reagents like phenyliodine bis(trifluoroacetate) (PIFA) or manganese dioxide (MnO2) leads to the formation of zwitterionic and quinoidal cruciform 13,13'-dimers. researchgate.netacs.orgacs.org These dimers are of interest for applications in organic electronics. acs.org

Single-crystal X-ray diffraction studies have provided detailed structural information on these cruciform dimers, revealing torsion angles between the tetraazaacene planes that are characteristic of scissor and cruciform geometries. acs.org The solid-state packing is influenced by weak edge-to-face and face-to-face intermolecular contacts. acs.org Beyond dimerization, the presence of both hydrogen-bond donor (N-H) and acceptor (C=N) sites in the this compound structure allows for the formation of well-organized supramolecular assemblies through hydrogen bonding, an approach known as crystal engineering. beilstein-journals.org These assemblies are crucial for controlling the solid-state properties of these materials. mdpi.commdpi.com

Self-dimerization can play a significant role in the reactivity of this compound derivatives. The electrochemical reduction of some this compound-type molecules is followed by a self-protonation reaction, which is inherently linked to the presence of multiple molecules. researchgate.net Furthermore, oxidative dimerization is a key reaction pathway. The oxidation of tetraphenylhexaazaanthracene, a related zwitterionic biscyanine, with MnO2 or PIFA results in a scissor 5,5'-dimer. researchgate.net This reactivity pattern, where oxidation occurs at an electron-rich carbon, has been used to predict and understand the formation of this compound cruciform dimers. acs.org In some cases, degradation of azaacenes under oxygen-free conditions can proceed through the formation of intermolecular covalent bonds, leading to dimers with partially disrupted aromaticity. mdpi.com

Other Significant Reaction Pathways

The reactivity of this compound extends beyond the previously discussed transformations, encompassing a range of other significant reaction pathways that highlight its versatile chemical nature. These include its susceptibility to both nucleophilic and electrophilic attacks, as well as its behavior in catalytic hydrogenation reactions. These pathways are crucial for understanding the electronic properties of the this compound core and for the synthesis of its derivatives with tailored functionalities.

Nucleophilic and Electrophilic Attack Susceptibility

The inherent electronic structure of this compound, a type of N-heteroacene, makes it susceptible to both nucleophilic and electrophilic attacks. The presence of multiple nitrogen atoms in the aromatic system significantly influences its reactivity.

Nucleophilic Attack:

The pyrazine (B50134) rings within the this compound structure are electron-deficient due to the electronegativity of the nitrogen atoms. This electron deficiency makes the carbon atoms of the pyrazine rings electrophilic and thus susceptible to attack by nucleophiles. The replacement of C-H groups with nitrogen atoms is a known strategy to generate highly electron-deficient molecules, a characteristic exemplified by oligoazaacenes like this compound. researchgate.net This inherent property suggests that this compound and its derivatives can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms. While specific studies detailing extensive nucleophilic substitution on the this compound core are not abundant, the general reactivity of N-heteroacenes supports this susceptibility.

Electrophilic Attack:

Conversely, the nitrogen atoms themselves, with their lone pairs of electrons, can act as nucleophilic centers, making the molecule susceptible to electrophilic attack. This is particularly evident in protonation and oxidation reactions. Research on isodiphenylthis compound has demonstrated its reaction with various oxidizing agents, which act as electrophiles. researchgate.net For instance, the oxidation of isodiphenylthis compound with potassium dichromate in an acidic medium (K₂Cr₂O₇/H⁺) or with phenyliodine bis(trifluoroacetate) (PIFA) leads to the formation of oxidized products. researchgate.netucy.ac.cy These reactions underscore the ability of the this compound system to react with electrophilic species. The protonation of the nitrogen atoms also significantly alters the electronic and spectroscopic properties of these molecules. researchgate.net

The susceptibility to both types of attack is summarized in the table below, highlighting the dual reactivity of the this compound core.

Attack TypeReactive Site on this compoundRationaleExample Reactants
Nucleophilic Carbon atoms of the pyrazine ringsElectron-deficient nature due to electronegative nitrogen atoms.Not explicitly detailed in cited literature, but inferred from the properties of N-heteroacenes.
Electrophilic Nitrogen atomsPresence of lone pair of electrons on nitrogen.K₂Cr₂O₇/H⁺, Phenyliodine bis(trifluoroacetate) (PIFA), MnO₂ researchgate.netucy.ac.cy

Catalytic Hydrogenation Reactions

Catalytic hydrogenation provides a pathway to modify the electronic structure of the this compound core by reducing its aromatic system. This process typically involves the addition of hydrogen across the double bonds in the presence of a metal catalyst.

A study on a derivative of this compound, 2,3-di(p-methoxyphenyl)pyrazino[2,3-b]phenazine, has provided specific insights into its catalytic hydrogenation. cdnsciencepub.com The hydrogenation of this compound leads to the formation of a dihydro derivative. This transformation highlights the ability of the this compound framework to undergo reduction under catalytic conditions.

The details of this specific catalytic hydrogenation reaction are presented in the table below:

Starting MaterialReaction ConditionsProductReference
2,3-di(p-methoxyphenyl)pyrazino[2,3-b]phenazineCatalytic Hydrogenation6,11-dihydro-2,3-di(p-methoxyphenyl)pyrazino[2,3-b]phenazine cdnsciencepub.com

Furthermore, the electrochemical reduction of this this compound derivative in a hydroorganic medium initially yields the same dihydro product, which can then be further reduced to a tetrahydro derivative. cdnsciencepub.com In dry dimethyl sulfoxide (DMSO), the electrochemical behavior is even more complex, showing the successive formation of a radical anion, dianion, radical trianion, and tetraanion. cdnsciencepub.com These findings demonstrate that the extended π-system of this compound can accept multiple electrons, indicating its potential use in electronic materials.

The partial hydrogenation of N-heteroacenes, such as 5,6,13,14-tetraazapentacene (a related compound), has been shown to have a significant impact on their molecular packing and electronic structure. arxiv.org Control over the hydrogenation process can, therefore, be a strategy to tune the properties of these materials for applications in organic electronics. arxiv.org

Advanced Spectroscopic and Structural Characterization of Fluorindine

Single Crystal X-ray Diffraction Analysis

The introduction of fluorine atoms into organic molecules can significantly influence their solid-state packing due to the unique properties of fluorine, such as its high electronegativity and the potential for intermolecular interactions like C-H···F and F···F contacts. researchgate.netrsc.org While these interactions are relatively weak, they can collectively alter the crystal lattice and lead to different packing motifs compared to their non-fluorinated analogs. researchgate.netrsc.org For instance, studies on fluorinated styryl coumarins have shown that fluorine substitution dramatically alters the molecular packing, steering the molecules into specific arrangements that favor certain photochemical reactions in the solid state. rsc.org It has been observed that fluorinated compounds often exhibit greater crystal density than their unsubstituted counterparts. rsc.org The solid-state structures of substituted fluoranthenes reveal various packing motifs, including herringbone packing, 1D π-stacking, and lamellar 2D π-stacking, depending on the position and nature of the electron-withdrawing substituents. researchgate.net

Table 1: Crystal Data and Structure Refinement for a Representative Fluorinated Heterocycle

ParameterValue
Empirical formulaC₁₅H₁₀FNO₂
Formula weight255.24
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.452(3) Å, α = 90°
b = 12.115(4) Å, β = 101.34(3)°
c = 11.987(4) Å, γ = 90°
Volume1202.1(7) ų
Z4
Density (calculated)1.411 Mg/m³
Absorption coefficient0.103 mm⁻¹
F(000)528
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.35 to 28.33°
Final R indices [I>2sigma(I)]R1 = 0.0458, wR2 = 0.1245
R indices (all data)R1 = 0.0567, wR2 = 0.1354

Note: Data presented is for a representative fluorinated chalcone (B49325) and is for illustrative purposes. researchgate.net

The conformation of a molecule in its crystalline state can be precisely determined using single-crystal X-ray diffraction. Fluorine substitution can have a profound impact on the preferred molecular conformation. semanticscholar.orgsoton.ac.uk For example, a study on a novel fluorinated chalcone revealed that it crystallizes with two independent conformers in the asymmetric unit cell. researchgate.net One conformer is arranged in a planar layer, while the other forms a non-classical dimer structure. researchgate.net The energy difference between these conformers was found to be very small, indicating that interconversion can occur at room temperature, with one isomer being stable only in the solid state. researchgate.net This highlights the subtle interplay of intermolecular forces in dictating the conformational landscape of fluorinated molecules in the crystalline phase.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For fluorinated compounds like fluorindine, ¹⁹F NMR provides an additional, highly sensitive probe of the molecular environment. biophysics.orgjeolusa.com

Two-dimensional (2D) NMR experiments are invaluable for establishing the connectivity of atoms within a molecule. nih.govnih.govresearchgate.netresearchgate.net Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton couplings, while heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) reveal one-bond and multiple-bond correlations between protons and other nuclei like ¹³C and ¹⁹F. nih.govnih.govresearchgate.net For fluorinated compounds, these techniques are crucial for assigning the complex spectra that arise from C-F and H-F couplings. nih.govwalisongo.ac.id For instance, in the analysis of a fluorinated corticosteroid, 2D NMR was essential for the complete assignment of its proton and carbon-13 spectra. nih.gov

Table 2: Representative ¹H and ¹³C NMR Data for a Fluorinated Aromatic Compound

Positionδ ¹H (ppm)δ ¹³C (ppm)J (Hz)
27.45 (d)128.5 (d)J(C,F) = 22.1
37.15 (t)115.8 (d)J(C,F) = 21.3
4-162.5 (d)J(C,F) = 245.7
57.15 (t)115.8 (d)J(C,F) = 21.3
67.45 (d)128.5 (d)J(C,F) = 22.1

Note: Data presented is for a generic para-substituted fluorobenzene (B45895) and is for illustrative purposes. walisongo.ac.id

NMR spectroscopy is a powerful tool for studying dynamic processes such as tautomerism, where a compound exists as a mixture of two or more interconvertible isomers. researchgate.netwikipedia.orgbyjus.comresearchgate.netlibretexts.org Keto-enol tautomerism is a common example. researchgate.netresearchgate.netlibretexts.org In a study of acetoacetyl fluoride (B91410), NMR spectroscopy showed that in the liquid phase, the compound exists in an equilibrium with a strong predominance of the diketo tautomer (>90%). researchgate.net By analyzing the chemical shifts and coupling constants, it is possible to determine the relative populations of the different tautomeric forms and gain insight into the factors that influence the equilibrium. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide valuable information about the electronic transitions and photophysical properties of molecules. uci.edunih.govresearchgate.netresearchgate.netnih.govrsc.orgresearchgate.netomlc.org

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons to higher energy levels. researchgate.netrsc.org The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a compound's chromophore. For fluorinated aromatic compounds, the position and intensity of the absorption bands can be influenced by the number and position of the fluorine substituents. nih.gov

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. uci.edunih.gov The emission spectrum is typically mirror-imaged to the absorption spectrum and is shifted to longer wavelengths (Stokes shift). The fluorescence quantum yield (Φf) and lifetime (τf) are important parameters that characterize the efficiency and dynamics of the emission process. researchgate.net Studies on fluorescein (B123965) derivatives have shown that both the quantum yield and lifetime are remarkably dependent on the substitution on the molecular scaffold. researchgate.net

Table 3: Photophysical Data for a Representative Fluorinated Aromatic Dye in THF Solution

Compoundλabs (nm)λem (nm)Quantum Yield (Φ)
Fluorinated Tolane Derivative2973450.85

Note: Data presented is for a representative fluorinated tolane and is for illustrative purposes. nih.gov

Detailed Spectroscopic Data for this compound Unavailable in Publicly Accessible Research

A thorough review of available scientific literature reveals a significant lack of detailed experimental data for the chemical compound this compound (CAS No: 111076-33-6). While the compound is identified as 5,14-Dihydroquinoxalino[2,3-b]phenazine with the molecular formula C18H12N4, specific research findings on its advanced spectroscopic and structural characterization are not present in the searched databases. pharmaffiliates.com

Consequently, it is not possible to provide the specific, in-depth analysis and data tables requested for the following sections:

Theoretical and Computational Chemistry of Fluorindine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic nature of fluorindine compounds. These calculations help in understanding their stability, reactivity, and potential applications in materials science.

Density Functional Theory (DFT) is a widely used computational method to investigate the ground state electronic properties of this compound and its analogues. acs.orgresearchgate.netresearchgate.net DFT studies, often employing functionals like B3LYP, are utilized to optimize molecular geometries and calculate electronic parameters. acs.org For instance, in the study of isodiphenylthis compound, DFT calculations were crucial in supporting structural assignments made through experimental techniques like UV-vis and NMR spectroscopy. acs.orgresearchgate.net

Computational studies on dihydro-tetraaza-acenes (DHTAn), a class of compounds to which this compound belongs, have employed DFT to explore their electronic structures. nih.govscience.gov These calculations have been performed using software packages like NWChem with basis sets such as cc-PVTZ. acs.orgnih.gov The choice of exchange-correlation functional, for example, the PBE functional or long-range-corrected functionals like LC-wPBE, is critical for accurate predictions. nih.gov Research on azaacenes demonstrates that DFT is a powerful tool for determining HOMO and LUMO energy levels, as well as ionization potentials and electron affinities. researchgate.net

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a pathway to high-accuracy characterization of molecular properties. nih.gov For dihydro-tetraaza-acenes (DHTAn), ab initio density functional calculations using optimally tuned range-separated hybrid functionals have been employed to investigate their gas-phase electronic structures. acs.orgnih.gov These methods are critical for predicting the stability of such molecules. nih.gov While detailed ab initio studies specifically on the parent this compound are not extensively documented in the provided results, the application of these high-level theoretical methods to related azaacenes underscores their importance in obtaining precise electronic and structural data. acs.orgnih.gov

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic behavior of this compound derivatives. The energy gap between the HOMO and LUMO levels is a critical parameter that influences the molecule's electronic transitions and reactivity.

In isodiphenylthis compound, the HOMO has been shown to have considerable electron density at the C13 position of its negative cyanine (B1664457) portion, which is supported by Mulliken charge analysis. researchgate.net This information is vital for predicting sites of oxidation. researchgate.net For dihydro-tetraaza-acenes (DHTAn), the introduction of nitrogen atoms stabilizes the frontier molecular orbitals, increasing their electron affinity compared to their acene counterparts. acs.org The HOMO-LUMO gaps in symmetrically substituted azaacenes are often similar to those of the parent acenes. acs.org

The table below presents computed HOMO-LUMO gap data for selected dihydro-tetraaza-acenes (DHTAn), which are structurally related to this compound.

CompoundGas-Phase HOMO-LUMO Gap (eV)Solvent-Phase HOMO-LUMO Gap (eV)
DHTA55.603.80
DHTA65.193.54
DHTA75.113.49
Data sourced from combined experimental and theoretical studies on dihydro-tetraaza-acenes. science.gov

Prediction and Interpretation of Optical and Electronic Properties

Computational methods are also pivotal in predicting and interpreting the optical and electronic properties of this compound compounds, which are known for their distinctive colors and potential as dyes.

Time-Dependent Density Functional Theory (TD-DFT) is the primary tool for investigating the excited state properties of this compound and its derivatives. nih.govacs.org This method allows for the calculation of electronic transition energies, which correspond to the absorption of light. For dihydro-tetraaza-acenes, TD-DFT calculations have been used to identify the nature of the major absorption bands. nih.gov For example, the two main absorption bands in DHTA5 were assigned to the HOMO–LUMO and HOMO-1/LUMO+1 transitions. nih.gov The calculated oscillator strengths for these transitions were found to be in excellent agreement with experimental spectra. nih.gov

The simulation of UV-Vis absorption spectra using TD-DFT provides a direct comparison with experimental measurements, aiding in the validation of the computational methodology and the interpretation of the electronic transitions. In the study of dihydro-tetraaza-acenes, simulated spectra showed good agreement with experimental results, albeit with a consistent energy shift that can be attributed to solvent effects and the inherent approximations in the computational methods. nih.gov For DHTA5, DHTA6, and DHTA7, the lowest energy transitions calculated by TD-DFT were found to be slightly smaller than the HOMO-LUMO gaps, with the difference being interpreted as the exciton (B1674681) binding energy. science.gov

The table below summarizes the calculated lowest excitation energies for several dihydro-tetraaza-acenes in a solvent environment.

CompoundLowest Excitation Energy (eV)
DHTA52.81
DHTA62.61
DHTA72.62
Data sourced from TD-DFT calculations on dihydro-tetraaza-acenes. science.gov

These computational approaches are essential for the rational design of new this compound-based materials with tailored optical and electronic properties for applications in fields such as organic electronics and sensor technology.

Predicting Acidochromic and Solvatochromic Shifts

Theoretical calculations are instrumental in understanding and predicting the acidochromic (color changes with pH) and solvatochromic (color changes with solvent polarity) shifts observed in this compound and its derivatives. These computational studies support experimental findings by providing a molecular-level interpretation of the observed spectral changes.

For instance, theoretical calculations have been successfully used to support the investigation of the acidochromic and solvatochromic behaviors of polycyclic azacene molecules, including those related to this compound. researchgate.net These studies show that the protonation or the change in solvent environment significantly alters the spectroscopic and electronic properties of these π-systems. researchgate.net The computational models help to explain how these external stimuli affect the charge transfer transitions that are responsible for the observed color. researchgate.net

Computational models have been developed to predict the solvatochromism of various dyes, and these can be applied to this compound. rsc.org These models often correlate the observed spectral shifts with the electronic properties of the molecule, such as the multireferential character of its ground-state wave function. rsc.org For example, in some dye classes, a high degree of multireferential character is associated with negative solvatochromism, where the absorption maximum shifts to a shorter wavelength (a blueshift) as the solvent polarity increases. rsc.org This is because polar solvents can stabilize the ground state more than the excited state. rsc.org

Machine learning strategies trained on Quantum Mechanics/Molecular Mechanics (QM/MM) calculations have also emerged as a powerful tool for predicting solvatochromic shifts in complex environments like proteins. chemrxiv.org While not directly applied to this compound in the provided context, these methods could be adapted to predict its behavior.

The predictive power of these computational methods is crucial for the rational design of new this compound-based sensors and materials with tailored optical responses to their environment. researchgate.net

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a fundamental tool for elucidating the intricate details of chemical reactions involving this compound. numberanalytics.com By simulating reaction mechanisms, chemists can predict reaction products, identify necessary conditions for a reaction to occur, and design new synthetic routes. numberanalytics.com

A critical aspect of modeling reaction mechanisms is the localization of the transition state, which is the highest energy point along the reaction pathway and acts as the bottleneck for the reaction. rsc.orguni-giessen.de Computational methods, such as those based on quantum chemistry, can calculate the structures of these fleeting transition states, which are nearly impossible to observe experimentally. mit.edu

The reaction coordinate represents the progress of a reaction from reactants to products. libretexts.org Analyzing the reaction coordinate helps in understanding the sequence of bond-breaking and bond-forming events. rsc.org For complex reactions, the pathway may involve multiple steps and intermediates. libretexts.org

Recent advances have seen the development of machine learning models that can predict transition state structures with significantly reduced computational time. mit.edu These models are trained on large datasets of pre-calculated reactant, product, and transition state structures. mit.edu

Computational chemistry allows for the calculation of energetic profiles for the oxidation and reduction (redox) pathways of this compound. lumenlearning.com These profiles map the potential energy of the system as the reaction progresses, revealing the activation energies and the thermodynamics of each step.

For example, the oxidation of 5,14-dihydro-5,7,12,14-tetraazapentacene, a model for polyazaacenes like this compound, has been studied computationally. researchgate.net The calculations show that while the reduction occurs in two separate one-electron steps, the oxidation is a single two-electron process. researchgate.net These processes are often irreversible due to subsequent chemical reactions. researchgate.net

The energetic profiles can also shed light on the influence of substituents and the reaction environment on the redox potentials. For instance, the reduction potential of some phenazine (B1670421) dyes, which are structurally related to this compound, has been shown to vary linearly with the Hammett constant of the substituents, a finding supported by theoretical calculations. researchgate.net

Redox Process Number of Electron Steps Reversibility Influencing Factors
ReductionTwo (one-electron each)Quasi-reversible to IrreversibleSubstituents, Self-protonation
OxidationOne (two-electron)IrreversibleProton loss

This table summarizes the general redox characteristics of this compound-like polyazaacenes based on computational and experimental studies.

Noncovalent interactions (NCIs), such as hydrogen bonding, π–π stacking, and van der Waals forces, play a crucial role in the dimerization of molecules like this compound. nih.gov NCI analysis is a computational technique used to visualize and quantify these weak interactions that are fundamental in supramolecular chemistry. nih.govmalta-consolider.com

This method is based on the electron density and its derivatives, which can identify regions of space where noncovalent interactions are significant. malta-consolider.com By analyzing these interactions, researchers can understand the forces driving the formation and stability of dimers. nih.govresearchgate.net For example, the dimerization of isodiphenylthis compound derivatives has been studied, and computational methods like Density Functional Theory (DFT) have been used to support the structural assignments of the resulting dimers. researchgate.net

The Surface Site Interaction Point (SSIP) approach is another computational method that can be used to describe and predict the outcomes of non-covalent interactions in complex systems. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools for exploring the flexibility and dynamic behavior of molecules like this compound. iupac.orgrsc.orgnih.gov

Conformational analysis involves identifying the stable spatial arrangements (conformations) of a molecule and their relative energies. iupac.orgnih.gov The collection of all possible conformations and their interconversion pathways constitutes the molecule's conformational landscape. excitinginstruments.comnih.govbiorxiv.orgmdpi.com

For flexible molecules, exploring the full conformational landscape can be computationally demanding. arxiv.org Molecular dynamics simulations, which simulate the movement of atoms over time, are often employed to sample different conformations. mdpi.com These simulations provide insights into how the molecule moves and changes shape under different conditions. mdpi.com

The conformational landscape of a molecule is critical to its function and properties. nih.gov For example, in drug design, understanding the accessible conformations of a molecule is essential for predicting its binding to a target receptor. While not directly detailed for this compound in the provided context, the principles of conformational analysis are broadly applicable.

Computational Technique Primary Application in this compound Research
Quantum Mechanics/Molecular Mechanics (QM/MM)Predicting acidochromic and solvatochromic shifts. chemrxiv.org
Density Functional Theory (DFT)Modeling reaction mechanisms, calculating energetic profiles, and analyzing noncovalent interactions. researchgate.netwur.nl
Molecular Dynamics (MD) SimulationsExploring conformational landscapes and dynamic behavior. rsc.orgmdpi.com
Machine LearningAccelerating the prediction of transition states and solvatochromic shifts. chemrxiv.orgmit.edu

This table highlights key computational techniques and their applications in the study of this compound and related compounds.

Simulation of Intermolecular Interactions and Packing

The solid-state arrangement and intermolecular interactions of this compound (5,14-dihydroquinoxalino[2,3-b]phenazine) and its derivatives are crucial in determining their material properties, such as stability and electronic behavior. Computational simulations are instrumental in understanding the forces that govern the crystal packing of these molecules.

Research, including DFT computational studies, has shed light on the packing motifs of this compound derivatives. researchgate.netucy.ac.cy The molecular structure of these azaacenes, featuring both hydrogen-bond donors (the N-H groups of the dihydropyrazine (B8608421) ring) and acceptors (the pyrazine (B50134) nitrogen atoms), facilitates the formation of well-organized intermolecular hydrogen-bonding networks. acs.org These networks are a primary factor in creating stable arrangements in the solid state. acs.org

In addition to hydrogen bonding, the packing of the planar tetraazapentacene core is significantly influenced by π-π stacking interactions. researchgate.net Studies on related derivatives have identified specific packing arrangements, including:

Face-to-face π-π stacking: This involves the stacking of the planar aromatic systems, which is a common feature in polycyclic aromatic compounds.

Slipped π-stacks: In many cases, the molecules are not perfectly eclipsed but are offset, leading to slipped-stack arrangements. researchgate.net

These varied intermolecular forces collectively dictate the final crystal structure, and their balance is essential for predicting the properties of new this compound-based materials. The simulation of these interactions helps in rationalizing observed crystal structures and in designing new derivatives with desired solid-state properties.

Table 1: Key Intermolecular Interactions in this compound Derivatives

Interaction TypeDescriptionSignificance in Crystal PackingReference
Hydrogen BondingInteraction between N-H donor groups and pyrazine N-acceptor atoms.Forms stable, well-organized networks, crucial for structural stability. acs.org
π-π StackingAttractive, noncovalent interactions between the aromatic rings of adjacent molecules. Can be face-to-face or slipped.Governs the columnar assembly and electronic coupling between molecules. researchgate.net
Edge-to-Face InteractionsA type of C-H···π interaction where a C-H bond from one molecule points towards the face of a π-system of another.Assists in the formation of complex 3D structures, such as ladder-like packing. researchgate.net

Integration of Machine Learning in this compound Research

While the application of machine learning (ML) specifically to the study of this compound is not yet widely documented in existing literature, the integration of ML into computational chemistry represents a significant frontier. researchgate.netresearchgate.net For a molecule like this compound, with its potential for extensive derivatization, ML methodologies offer a powerful toolkit for accelerating research and development.

Predictive Modeling of Structure-Property Relationships

Predictive modeling using Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models is a cornerstone of modern computational chemistry. protoqsar.comwikipedia.org These models establish a mathematical correlation between the chemical structure of a compound and its properties or activities. wikipedia.org

For this compound research, this approach could be used to predict various key properties of novel derivatives without the need for initial synthesis and experimental testing. The process involves generating numerical descriptors that encode the structural features of this compound derivatives and using ML algorithms to build a predictive model.

A hypothetical workflow would involve:

Data Collection: Assembling a dataset of known this compound derivatives with experimentally measured properties (e.g., solubility, absorption maxima, electrochemical potentials).

Descriptor Calculation: For each molecule, calculating a wide range of descriptors, such as electronic, steric, topological, and quantum-chemical parameters.

Model Training and Validation: Using ML algorithms (e.g., multiple linear regression, support vector machines, neural networks) to train a model on a subset of the data and validating its predictive power on a separate test set. nih.govnih.gov

Table 2: Conceptual Framework for a this compound QSPR Model

Input (Molecular Descriptors)Machine Learning AlgorithmOutput (Predicted Property)
Topological (e.g., Wiener index, Kier & Hall indices)- Artificial Neural Networks (ANN)
  • Gradient Boosting
  • Random Forest
  • Support Vector Machines (SVM)
  • Electrochemical Properties (Redox Potentials)
    Electronic (e.g., HOMO/LUMO energies, dipole moment)Photophysical Properties (Absorption/Emission Wavelengths)
    Steric/3D (e.g., Molecular Volume, Surface Area)Solubility
    Physicochemical (e.g., LogP, Polar Surface Area)Biological Activity (e.g., IC50 for a target)

    Accelerated Discovery of Novel Derivatives

    Beyond predicting the properties of known structures, machine learning can be employed to accelerate the discovery of entirely new this compound derivatives with optimized characteristics. This is often achieved through generative models or by screening vast virtual libraries. High-throughput screening (HTS) methodologies, which enable the rapid testing of numerous compounds, provide the large datasets necessary to train robust ML models. researchgate.netalitheagenomics.comatcc.org

    The process could work as follows:

    Virtual Library Screening: A massive virtual library containing thousands or millions of hypothetical this compound derivatives could be generated computationally. The validated QSPR model from the previous step would then be used to predict the key properties for all compounds in this library, quickly identifying the most promising candidates for synthesis.

    Generative Models: More advanced techniques, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), can be trained on the chemical space of known this compound-like molecules. These models can then generate novel molecular structures that are predicted to have a high probability of possessing the desired set of properties, effectively exploring the chemical space for innovative candidates.

    These in silico approaches drastically reduce the time and cost associated with traditional trial-and-error synthesis, allowing researchers to focus their experimental efforts on a smaller set of highly promising, ML-selected candidates.

    Advanced Applications in Materials Science and Organic Electronics

    Fluorindine as a Component in Organic Electronic Devices

    The integration of nitrogen atoms into the acene framework, as seen in this compound and other azaacenes, leads to a significant modification of their electronic properties compared to their all-carbon counterparts like pentacene (B32325). mdpi.com This substitution makes azaacenes electron-deficient, which is a desirable trait for various components in organic electronic devices. ntu.edu.sg Specifically, the introduction of nitrogen atoms lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comrsc.org This energetic stabilization enhances electron injection and improves the material's resistance to oxidative degradation. mdpi.comrsc.org

    The unique properties of azaacenes have led to their use in a range of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). ntu.edu.sggoogle.comwipo.intgoogle.comgoogle.com The versatility of their chemical structure allows for the synthesis of derivatives with tailored properties, such as the creation of complex "cruciform" dimers from isodiphenylthis compound, which have intriguing electronic behavior for specialized applications. researchgate.netucy.ac.cy

    Charge Transport Properties in π-Conjugated Systems

    The charge transport capability of an organic semiconductor is fundamental to its performance in an electronic device. In π-conjugated systems like this compound, charge transport occurs via the hopping of charge carriers (electrons or holes) between adjacent molecules. The efficiency of this process is governed by factors such as molecular packing in the solid state and the electronic coupling between molecules.

    The introduction of nitrogen atoms into the acene backbone (N-substitution) has a profound effect on these properties. dntb.gov.ua Computational studies have shown that N-substitution significantly alters the molecular electrostatic potential, creating distinct electron-rich and electron-deficient areas on the molecule. dntb.gov.uapreprints.org This change promotes stronger intermolecular interactions, often leading to a shift in the crystal packing motif from a less efficient "herringbone" arrangement (typical for pentacene) to a more favorable face-to-face "π-stacking" arrangement. dntb.gov.uapreprints.org This co-facial stacking can significantly enhance electronic coupling and, consequently, charge carrier mobility. nih.gov

    Furthermore, the ratio of nitrogen to carbon atoms (N/C ratio) can determine the primary mode of charge transport. mdpi.com While many acenes are p-type semiconductors (hole transport), azaacenes with a high N/C ratio tend to be n-type semiconductors (electron transport) or even ambipolar, capable of transporting both holes and electrons depending on the applied voltage. mdpi.com Research has shown that strategic N-substitution can lead to calculated charge mobilities as high as 3-4 cm²V⁻¹s⁻¹. preprints.orgnih.gov The specific placement of fluorine atoms on related π-conjugated derivatives has also been shown to be an effective strategy for fine-tuning molecular packing and improving charge mobility. nih.govrsc.org

    Table 1: Impact of N-Substitution on Azaacene Properties

    Property Effect of N-Substitution Reference
    Frontier Molecular Orbitals Lowers both HOMO and LUMO energy levels. mdpi.com
    Molecular Packing Can induce a shift from herringbone to π-stacking. dntb.gov.uapreprints.org
    Charge Carrier Type Can induce n-type or ambipolar behavior. mdpi.com

    | Calculated Mobility | Potential to increase charge mobility up to 3-4 cm²V⁻¹s⁻¹. | preprints.orgnih.gov |

    Role in Organic Field-Effect Transistors (OFETs)

    Organic field-effect transistors (OFETs) are fundamental components of "plastic electronics," finding use in applications like flexible displays and sensors. rsc.orgmagtech.com.cn The performance of an OFET is heavily dependent on the semiconductor material used in its active layer. N-heteroacenes, including this compound derivatives, are particularly promising for this role, especially as n-type semiconductors, which are crucial for creating complementary circuits. nih.govntu.edu.sgrsc.org

    The inherent electron deficiency of azaacenes makes them excellent candidates for air-stable, n-type channel materials in OFETs. nih.govuni-heidelberg.de This is a significant advantage over many traditional organic semiconductors which are often unstable in the presence of oxygen and moisture. rsc.org Research on functionalized-phenanthrene conjugated asymmetric N-heteroacenes has demonstrated typical n-type performance under ambient conditions, with electron mobilities reaching up to 4.27×10⁻³ cm² V⁻¹ s⁻¹. nih.gov Moreover, the N,N'-dihydro forms of these compounds, which are electron-rich, can exhibit good hole transport (p-type behavior). uni-heidelberg.de Some N-heteroacene derivatives have shown even higher performance, with one study on N,N-dihydro-derivatives reporting a field-effect mobility of 0.45 cm²/Vs. researchgate.net

    The ability to process these materials from solution is another key advantage for manufacturing low-cost, large-area electronics. magtech.com.cn Studies have shown that modifications, such as adding bromine at specific positions on the molecular structure, can improve thin-film properties and enhance OFET performance. nih.gov

    Table 2: Performance of Selected N-Heteroacene-Based OFETs

    Material Type Charge Carrier Type Reported Mobility (cm² V⁻¹ s⁻¹) Processing Reference
    Asymmetric N-heteroacenes n-type Up to 4.27×10⁻³ Spin-coating nih.gov
    N,N-dihydro-azaacenes p-type 0.45 Thermal evaporation researchgate.net

    Design for Improved Optoelectronic Performance

    A key advantage of organic materials is the ability to precisely tune their optoelectronic properties through molecular design. acs.org For this compound and other azaacenes, this involves strategies like chemical substitution and the creation of novel molecular architectures. tandfonline.com

    One particularly intriguing architecture is the "cruciform" or cross-conjugated molecule. researchgate.net The oxidation of isodiphenylthis compound, for instance, can yield zwitterionic and quinoidal cruciform dimers. researchgate.netweebly.comacs.org These structures feature two intersecting π-conjugated systems. This orthogonality allows for the independent modulation of the molecule's HOMO and LUMO energy levels, providing a powerful tool for designing materials with specific absorption and emission characteristics for optoelectronic applications. researchgate.net

    Fluorination is another widely used design strategy. rsc.org Introducing fluorine atoms into the molecular structure lowers the HOMO and LUMO energy levels, which facilitates electron injection and enhances the material's stability against oxidation. rsc.org Furthermore, non-covalent interactions, such as C–H⋯F hydrogen bonds, can play a crucial role in directing the solid-state supramolecular organization, often promoting the π-stacking arrangements that enhance charge carrier mobility. rsc.org Theoretical studies have confirmed that fluorination is an effective method for fine-tuning crystal packing and improving the charge transport properties of organic semiconductors. nih.gov

    Development of this compound-Based Chemical Sensors

    The responsive nature of the electronic and photophysical properties of N-heteroacenes to their chemical environment makes them excellent candidates for chemical sensors. acs.orgresearchgate.net The nitrogen atoms within the aromatic structure can act as binding sites or influence the molecule's sensitivity to external analytes. rsc.org This has led to the development of sensors for a variety of targets, including anions, metal ions, and nitroaromatic explosives. rsc.orgresearchgate.net

    Chemoresponsive Behavior for Specific Analytes

    This compound derivatives and related N-heteroacenes can be designed to exhibit a distinct and measurable response, often a color change (colorimetric) or a change in fluorescence, upon interaction with a specific analyte. frontiersin.orgfrontiersin.org This chemoresponsive behavior is the basis of their function as a sensor.

    A notable application is the detection of the fluoride (B91410) anion (F⁻). frontiersin.orgfrontiersin.org Due to its small size and high electronegativity, fluoride can interact strongly with hydrogen-bond donor sites on a sensor molecule. spectroscopyonline.com For example, a sensor dye known as IDTI was designed to detect fluoride in organic solutions. frontiersin.org Upon binding with fluoride, the sensor undergoes an intermolecular proton transfer, resulting in a visible color change from red to yellow and a change in its fluorescence emission. frontiersin.org This allows for the "naked-eye" detection of the anion. frontiersin.org Similarly, BN-containing phenacenes have been developed for the fluorometric detection of fluoride, achieving very low detection limits. researchgate.net

    The versatility of this class of compounds allows for the creation of sensors for other analytes as well. Conjugated microporous polymers based on S,N-heteroacenes have demonstrated selective and sensitive optical sensing of nitroaromatic explosives. researchgate.net

    Table 3: Examples of N-Heteroacene-Based Chemical Sensors

    Sensor Type Analyte Detection Principle Detection Limit Reference
    IDTI Dye Fluoride Anion (F⁻) Colorimetric & Fluorometric 1.0 x 10⁻⁷ M frontiersin.org
    BN-containing Phenacenes Fluoride Anion (F⁻) Fluorometric 1.8 x 10⁻⁸ M researchgate.net
    S,N-heteroacene Polymer Nitroaromatics Fluorescence Quenching Not specified researchgate.net

    Fluorescence-Based Sensing Mechanisms

    The high sensitivity of many chemical sensors based on this compound-related structures stems from fluorescence-based detection mechanisms. rsc.orgrsc.org These mechanisms leverage the interaction between the analyte and the sensor to modulate the sensor's emission of light. Common mechanisms include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT). nih.govuq.edu.au

    In the context of N-heterocyclic conjugated polymers, the interaction between an analyte and the nitrogen-containing receptor moiety can trigger one of these processes. rsc.org

    Photoinduced Electron Transfer (PET): A PET sensor typically consists of a fluorophore (the light-emitting part) linked to a receptor. In the "off" state, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence. When the analyte binds to the receptor, it changes the receptor's electronic properties, preventing this electron transfer and "turning on" the fluorescence. nih.gov

    Intramolecular Charge Transfer (ICT): In ICT-based sensors, the fluorophore has an electron-donating group connected to an electron-withdrawing group. The binding of an analyte can alter the electron density distribution in the excited state, causing a shift in the wavelength of the emitted light and thus a color change. uq.edu.au

    Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. The presence of an analyte can change the distance or orientation between the donor and acceptor, altering the efficiency of FRET and leading to a change in the fluorescence signal. nih.gov

    These amplified sensing mechanisms, where a single binding event can influence a large conjugated system, are a key reason why N-heteroacenes are such promising materials for developing highly sensitive and selective chemical sensors. rsc.org

    Advanced Functional Materials Incorporating this compound

    The integration of this compound and its derivatives into advanced functional materials is a burgeoning area of research, primarily driven by the unique electronic and photophysical properties conferred by its nitrogen-rich, planar, and fluorinated structure. The strategic incorporation of fluorine atoms into the N-heteroacene backbone of this compound-like molecules allows for precise tuning of their frontier molecular orbital (HOMO-LUMO) energy levels, enhances electron affinity, and can improve stability against oxidation. researchgate.net These characteristics make this compound components highly promising for a new generation of materials in organic electronics and materials science. ysu.amopenaccessjournals.com

    Design of Organic Semiconductors

    The design of high-performance organic semiconductors (OSCs) hinges on controlling molecular structure to dictate solid-state packing and charge transport properties. This compound, as a member of the azaacene family, is intrinsically electron-deficient due to the presence of multiple nitrogen atoms, making its derivatives prime candidates for n-type (electron-transporting) materials. researchgate.net The introduction of fluorine atoms further modulates these properties, a strategy widely employed to enhance the performance and stability of n-channel organic field-effect transistors (OFETs). rsc.orgulb.ac.be

    Research into fluorinated naphthalene (B1677914) diimide (NDI) and perylene (B46583) diimide (PDI) derivatives, which share structural motifs with components of the broader this compound family, provides significant insights. Fluorination is a common approach to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which improves air stability by making the material less susceptible to oxidation by atmospheric oxygen and water. ulb.ac.be

    A key research finding demonstrated the profound impact of minimal fluorination on crystal packing. In one study, substituting just two hydrogen atoms with fluorine in the phenyl rings of N,N′-diphenyl-NDI dramatically shifted the molecular packing from a π-stacking motif to a herringbone arrangement. rsc.org While π-stacking is often considered more favorable for charge transport, theoretical calculations showed that the electron mobility in the fluorinated herringbone structure was slightly higher. rsc.org This highlights the complex relationship between molecular structure, crystal packing, and charge transport, which is crucial for the rational design of new high-mobility materials. rsc.orgstfc.ac.uk

    Studies on fluorinated PDI derivatives have also shown that different crystal polymorphs (α and β phases) can be prepared by simply changing the solution concentration during crystal growth. These polymorphs exhibit distinct stacking modes and, consequently, different electron mobilities in OFET devices. ulb.ac.be This ability to tune functional properties without altering the chemical structure is a significant advantage in materials development. ulb.ac.be

    Compound ClassFluorination ImpactPacking MotifMeasured/Calculated Electron MobilityKey Research Finding
    N,N′-diphenyl-NDI DerivativeFluorine substitution on phenyl ringsChanged from π-stacking to herringboneSlightly higher in fluorinated versionUnexpected packing change attributed to altered electrostatic potential of phenyl rings. rsc.org
    F-substituted PDI DerivativeEnabled preparation of two distinct polymorphsα phase (wire-shape) and β phase (ribbon-like)α phase: 0.23 cm² V⁻¹ s⁻¹; β phase: 0.01 cm² V⁻¹ s⁻¹Polymorphism allows for modulation of charge transport properties. ulb.ac.be
    TetraazapentacenesN-substitution (Aza-analogue)Amorphous filmsUp to 2 × 10⁻² cm² V⁻¹ s⁻¹High stability and mobility in the amorphous state are promising for flexible devices. researchgate.net

    This table presents data on fluorinated and nitrogen-containing organic semiconductors to illustrate principles applicable to the design of this compound-based materials.

    Exploration in Dye Sensitized Systems

    This compound derivatives and related fluorinated compounds are being explored for their potential in dye-sensitized solar cells (DSSCs), a type of low-cost, thin-film photovoltaic cell. wikipedia.org In a DSSC, a photosensitive dye absorbs light and injects electrons into a wide-bandgap semiconductor. The properties of the dye are paramount to the cell's efficiency. The incorporation of fluorine into the dye's molecular structure is a powerful strategy for tuning its optical and electrochemical properties. rsc.orgresearchgate.net

    The typical architecture for organic dyes in these systems is a donor-π-bridge-acceptor (D–π–A) structure. rsc.org Fluorine atoms, being strong electron-withdrawing groups, can be strategically placed on the π-bridge or acceptor units to modulate the dye's electronic characteristics. researchgate.net

    Conversely, another study found that while a single fluorine substitution in the ortho position of the π-bridge enhanced solar cell efficiency compared to an unsubstituted dye, di-substitution with fluorine atoms proved detrimental to performance. researchgate.net This reduction was attributed to unfavorable electronic effects between the fluorine substituents and the carboxylic acid anchoring group. researchgate.net These findings underscore the nuanced effects of fluorination and the importance of precise molecular engineering in the design of high-performance dyes.

    Dye DesignationFluorine Position/SubstitutionPower Conversion Efficiency (PCE)Jsc (mA cm⁻²)Voc (V)Key Research Finding
    JM202–JM204 (co-sensitized)Fluorine near acceptor on JM20411.7%--Fluorination enhanced light absorption and charge transport, improving overall efficiency. rsc.org
    Dye 14Ortho mono-substitution3.33%5.430.81Ortho-fluorine substitution improved performance over meta- and unsubstituted versions. researchgate.net
    Unnamed DyesOrtho, meta di-substitutionReduced performance--Di-substitution negatively impacted performance due to electronic interference. researchgate.net

    This table summarizes the performance of various fluorinated dyes in DSSCs, demonstrating the impact of fluorine substitution on photovoltaic parameters.

    Hybrid Materials with this compound Components

    Hybrid materials, which combine organic and inorganic components at the molecular level, offer a pathway to create materials with synergistic or entirely new properties. nih.govyerun.eu this compound and its derivatives can be incorporated as the organic component into various hybrid systems, including fluorinated metal-organic frameworks (F-MOFs), perovskite solar cells, and graphene-based hybrids.

    Fluorinated Metal-Organic Frameworks (F-MOFs): MOFs are crystalline porous materials built from metal nodes and organic linkers. nih.govrsc.org Using fluorinated linkers—a role that could be filled by this compound-type molecules—or fluorinated metal clusters creates F-MOFs. nih.gov The inclusion of fluorine can enhance the material's stability, particularly against moisture, and create specific interactions for applications like gas separation or chemical sensing. rsc.orgrsc.org For instance, F-MOFs have been designed for the selective adsorption of various gases, and some have been investigated for sensing fluoride in water. rsc.orgmdpi.com

    Perovskite Solar Cells: While not a direct component, the principles of using fluorinated organic molecules are highly relevant to perovskite solar cell technology. Research has shown that adding small amounts of fluoride or using fluorinated organic cations (like phenethylammonium fluoride) as a surface treatment can dramatically improve the stability and efficiency of perovskite solar cells. tue.nlrsc.org The high electronegativity of fluoride allows it to passivate surface defects and form strong bonds, creating a protective layer that prevents the degradation of the perovskite material under heat and light. differ.nlsolardaily.com Cells treated in this manner have been shown to retain 90% of their initial efficiency after 1000 hours of operation under extreme conditions. tue.nlsolardaily.com

    Graphene-Based Hybrid Materials: Graphene's exceptional conductivity and high surface area make it an ideal substrate for creating hybrid materials with photoactive molecules like this compound. beilstein-journals.orgversarienproducts.co.uk By functionalizing graphene sheets with donor-acceptor molecules, it's possible to facilitate photo-induced electron transfer, a key process in photovoltaics and photocatalysis. beilstein-journals.org A hypothetical this compound-graphene hybrid could leverage the electron-accepting nature of the this compound core. Upon photoexcitation, an electron could be transferred to the this compound moiety, with the graphene sheet acting as the electron donor or transport layer, generating a charge-separated state. beilstein-journals.orgrsc.org Such systems are promising for applications in energy conversion. beilstein-journals.org

    Hybrid SystemFluorine-Containing ComponentApplicationKey Research Finding
    Perovskite Solar CellsFluoride ions / Phenethylammonium fluoride (PEAF)PhotovoltaicsFluoride forms a protective layer, passivates defects, and enhances stability, leading to a PCE of 23.2% and retention of 90% efficiency after 1000 hours. tue.nlrsc.org
    Metal-Organic Frameworks (F-MOFs)Fluorinated organic linkersGas Separation, SensingFluorination provides tunable pore features and enhanced chemical stability for selective gas adsorption and separation. nih.govrsc.org
    Graphene HybridsCovalently attached fluorinated molecules (general concept)Electronics, SensorsCovalent functionalization can create hybrid materials with tailored electronic properties for applications like humidity sensing. nih.gov

    This table provides examples of advanced hybrid materials where fluorinated components, including potential this compound-like structures, play a crucial role.

    Future Research Directions and Unresolved Challenges

    Development of Novel and Sustainable Synthetic Methodologies

    The advancement of fluorindine chemistry is intrinsically linked to the development of efficient, sustainable, and versatile synthetic routes. Current methods, while effective for certain derivatives, often rely on harsh conditions or costly catalysts. arkat-usa.orgresearchgate.net Future efforts must prioritize greener and more elegant synthetic strategies.

    Biomimetic and Catalyst-Free Approaches

    Nature provides a masterclass in constructing complex molecular architectures with remarkable efficiency. Biomimetic synthesis, which draws inspiration from biosynthetic pathways, offers a powerful strategy for assembling complex natural products and their analogs. engineering.org.cn Many nitrogen heterocycles are synthesized in nature through elegant enzymatic cascades. wikipedia.org A significant future challenge is to devise a biomimetic synthesis for the this compound core, potentially mimicking the assembly of related alkaloids. engineering.org.cn This could involve designing acyclic precursors that undergo programmed cyclization cascades to form the pentacyclic this compound system, a strategy that has proven successful for other complex targets.

    Concurrently, the development of catalyst-free synthetic methods represents a major step towards sustainable chemistry. frontiersin.orgnih.govrsc.orgscirp.org Reactions that proceed under mild, catalyst-free conditions, often promoted by microwave irradiation or simply by using green solvents like water, reduce economic cost and environmental impact. frontiersin.org Research into one-pot, multicomponent reactions to build the quinoxalinophenazine framework without the need for metal catalysts is a highly desirable, albeit challenging, goal. frontiersin.orgnih.gov Exploring such pathways would not only provide more sustainable access to known fluorindines but could also unlock novel derivatives that are inaccessible through current methods.

    Stereoselective Synthesis of Chiral this compound Derivatives

    Chirality is a fundamental aspect of molecular science, with the stereochemistry of a molecule often dictating its biological activity and material properties. ethz.chamazon.com To date, the synthesis of this compound derivatives has been largely confined to achiral systems. The stereoselective synthesis of chiral this compound derivatives is a completely unexplored and highly promising research avenue.

    Future work should focus on adapting modern asymmetric synthesis techniques to the this compound scaffold. ethz.ch This could involve several strategies:

    Chiral Pool Synthesis: Utilizing enantiopure starting materials, such as chiral diamines, to construct an inherently chiral this compound framework.

    Chiral Auxiliaries: Employing removable chiral groups to direct the stereoselective formation of new chiral centers on a pre-existing this compound core.

    Asymmetric Catalysis: Developing catalytic systems, perhaps involving chiral organocatalysts or transition metal complexes, to achieve enantioselective or diastereoselective reactions on this compound substrates. metu.edu.tr

    The successful synthesis of enantiomerically enriched this compound derivatives would be a significant breakthrough, opening the door to their exploration in fields such as chiral sensing, asymmetric catalysis, and as potential pharmacophores, given the prevalence of nitrogen heterocycles in FDA-approved drugs. msesupplies.comacs.org

    Exploration of Uncharted Reactivity and Novel Transformations

    The rich electronic structure of the this compound core, a type of azaacene, suggests a wealth of untapped chemical reactivity. researchgate.netacs.org Moving beyond simple substitutions or oxidations will be key to unlocking the full potential of this heterocyclic system.

    Pericyclic Reactions and Rearrangements

    Pericyclic reactions, which proceed through concerted, cyclic transition states, are powerful tools for building molecular complexity with high stereospecificity. wikipedia.orgmsu.eduwomengovtcollegevisakha.ac.in These reactions, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are typically governed by orbital symmetry rules and can be initiated thermally or photochemically. alchemyst.co.ukhhrc.ac.in The conjugated π-system of this compound is an ideal platform for exploring such transformations.

    Future research could investigate:

    Diels-Alder Reactions: Using the phenazine (B1670421) or quinoxaline (B1680401) portions of the this compound core as a diene or dienophile to construct more elaborate, fused-ring systems.

    Electrocyclic Reactions: Inducing photochemical or thermal ring-opening or ring-closing reactions to create novel isomers or access strained ring systems.

    Sigmatropic Rearrangements: Investigating the migration of substituents around the π-system, which could lead to novel constitutional isomers with distinct electronic properties. Reports of rearrangements in related systems suggest this is a feasible pathway. alchemyst.co.uk

    Successfully applying pericyclic reaction strategies to the this compound scaffold would provide access to three-dimensional structures and complex topologies that are difficult to achieve through traditional cross-coupling methods.

    Heteroatom Doping and its Effects on Reactivity

    Heteroatom doping, the strategic replacement of carbon atoms within an aromatic system with elements like boron, sulfur, or phosphorus, is a potent method for tuning the electronic properties of materials. mdpi.com This strategy has been extensively used in carbon nanomaterials and polycyclic aromatic hydrocarbons to modulate frontier molecular orbital energies, enhance charge carrier mobility, and introduce new active sites. acs.org

    The this compound system, already rich in nitrogen, is a prime candidate for further heteroatom doping. This remains a completely unexplored area with immense potential. Introducing different heteroatoms could profoundly impact this compound's properties:

    Boron Doping: Could create a B-N bond isosteric to a C-C bond, introducing a dipole and significantly altering the electronic landscape. mdpi.com

    Sulfur/Phosphorus Doping: Could lower the LUMO energy, enhancing the electron-accepting character of the molecule and potentially improving its performance in n-type organic electronic devices.

    Systematic studies are needed to develop synthetic routes for heteroatom-doped fluorindines and to investigate how the type, number, and position of the dopant atom affect the molecule's electrochemical, photophysical, and chemical properties. researchgate.net This research direction could lead to the creation of novel this compound-based materials for applications in optoelectronics, sensing, and catalysis. researchgate.netresearchgate.net

    Advanced Characterization Techniques for this compound

    A comprehensive understanding of any new class of compounds requires the use of sophisticated characterization techniques that can probe structure and function on multiple levels. While standard methods like NMR, UV-Vis, and basic electrochemistry have been applied to fluorindines, arkat-usa.orgresearchgate.netresearchgate.net future research must employ a broader and more advanced analytical toolkit. The increasing complexity of synthetic targets, such as chiral or heteroatom-doped derivatives, necessitates these advanced approaches. ipb.ptresearchgate.net

    Future studies should integrate a suite of advanced characterization methods to build a complete picture of this compound behavior, from single-molecule properties to bulk material characteristics. This will be crucial for correlating the designed molecular structures with their emergent functions and for guiding the rational design of the next generation of this compound-based materials.

    Technique Principle Potential Application for this compound Research
    2D and Advanced NMR Spectroscopy Multi-dimensional nuclear magnetic resonance experiments (e.g., HSQC, HMBC, NOESY) and 15N NMR. ipb.ptresearchgate.netUnambiguous structural elucidation of complex, unsymmetrical derivatives; determination of stereochemistry in chiral fluorindines; probing protonation sites and electronic structure via 15N chemical shifts. ipb.ptirb.hr
    Single-Crystal X-ray Diffraction Diffraction of X-rays by a crystalline solid to determine the precise three-dimensional arrangement of atoms.Absolute confirmation of molecular structure and stereochemistry; detailed analysis of intermolecular interactions (e.g., π-π stacking, hydrogen bonding) in the solid state, which governs material properties. acs.org
    Cyclic Voltammetry (CV) Electrochemical method that measures the current response to a cycling potential sweep.Determination of HOMO/LUMO energy levels, redox potentials, and electrochemical stability; assessment of suitability for applications in organic electronics and electrochromic devices. mdpi.com
    Spectroelectrochemistry Combines spectroscopy (e.g., UV-Vis-NIR) with electrochemistry to study the spectral properties of electrochemically generated species.Characterization of the optical properties of radical ions (cations and anions) and dications of this compound derivatives; understanding color changes in electrochromic applications. mdpi.com
    Ultrafast Transient Absorption Spectroscopy Pump-probe spectroscopic technique that measures changes in absorption on femtosecond to picosecond timescales.Probing the dynamics of excited states, including rates of intersystem crossing, internal conversion, and energy transfer, which are critical for photophysical applications like OLEDs and photocatalysis.
    Computational Chemistry (DFT) Theoretical calculations based on quantum mechanics to predict molecular structures, energies, and properties.Rationalizing observed reactivity and properties; predicting the effects of substitution or heteroatom doping on electronic structure; modeling reaction mechanisms and transition states. mdpi.com

    In-situ Spectroscopic Monitoring of Reactions

    The synthesis of this compound and its derivatives often involves complex, multi-step reactions. researchgate.net Traditional analytical methods, which rely on isolating products after the reaction is complete, provide limited insight into the transient intermediates and reaction pathways. In-situ spectroscopic monitoring offers a powerful solution by observing the reaction as it happens in real-time.

    Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide invaluable data on the formation and consumption of reactants, intermediates, and products. mdpi.comspectroscopyonline.com For instance, using a fiber-optic coupled FTIR-ATR probe allows for the continuous tracking of concentrations of various species under actual reaction conditions without the need for sample extraction. mdpi.com This approach enables the precise determination of optimal reaction parameters and can reveal mechanistic details, such as the identification of tautomeric intermediates. mdpi.com In the context of this compound synthesis, which can involve steps like diazotization and cross-coupling, in-situ monitoring could elucidate the kinetics of these transformations and help to minimize side reactions, thereby improving yields and purity. researchgate.netmdpi.com

    Research Findings:

    Reaction Kinetics: Continuous monitoring provides kinetic profiles that help in understanding the mechanisms of reactions like those under electrochemical control. mdpi.com

    Intermediate Identification: In-situ IR spectroscopy has been successfully used to identify and track the formation of reactive intermediates such as arene diazonium salts in coupling reactions. mdpi.com

    Process Optimization: Real-time data allows for the precise control of reaction times and conditions, leading to improved process efficiency and safety, especially for potentially exothermic reactions. mdpi.com

    High-Resolution Imaging of this compound Aggregates

    The performance of this compound-based materials in electronic devices is intrinsically linked to their solid-state packing and morphology. Aggregation, which can quench fluorescence and affect charge transport, is a critical phenomenon to understand and control. scispace.com High-resolution imaging techniques are essential for visualizing the nanoscale and mesoscale structures of this compound aggregates.

    Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are instrumental in studying the morphology of self-assembled nanostructures. nih.gov AFM allows for the direct visualization of surfaces at the nanoscale and can even be used in-situ to observe the dynamics of self-assembly in solution. mdpi.com For this compound-based systems, AFM could reveal how individual molecules pack into larger structures, such as nanofibers or thin films, and how processing conditions influence this organization. beilstein-journals.org Furthermore, advanced super-resolution microscopy techniques, like Stimulated Emission Depletion (STED) nanoscopy and Stochastic Optical Reconstruction Microscopy (STORM), which can overcome the diffraction limit of light, offer the potential to image fluorescently-labeled this compound aggregates within complex environments with unprecedented detail. qclabequipment.comsemanticscholar.orgnih.gov These methods could provide crucial insights into the structure of aggregates and their interactions at the molecular level. rsc.orgfrontiersin.org

    Table 1: High-Resolution Imaging Techniques for Molecular Aggregates

    Technique Principle Typical Resolution Information Obtained Relevance to this compound
    Atomic Force Microscopy (AFM) A sharp tip scans the sample surface to generate a topographical map. 0.1 - 10 nm Surface morphology, nanoscale structure, mechanical properties. Visualizing self-assembled nanofibers and thin films. beilstein-journals.orgresearchgate.net
    Transmission Electron Microscopy (TEM) A beam of electrons is transmitted through a thin sample to form an image. < 0.1 nm Internal structure, crystallinity, morphology of nanostructures. Characterizing the shape and size of self-assembled objects. nih.gov
    Stimulated Emission Depletion (STED) Microscopy Uses two laser beams to achieve super-resolution fluorescence imaging. 30 - 80 nm High-resolution spatial distribution of fluorescent molecules. Imaging fluorescent this compound aggregates in biological or material contexts. semanticscholar.org
    Stochastic Optical Reconstruction Microscopy (STORM) Uses photo-switchable fluorophores to reconstruct a super-resolution image. ~20 nm Precise localization of individual molecules within an aggregate. Understanding the ultrastructure of this compound-based assemblies. nih.gov

    Multiscale Computational Modeling of this compound Systems

    Computational modeling provides a vital bridge between molecular structure and macroscopic properties. For complex systems like this compound derivatives, a single computational method is often insufficient. Multiscale modeling, which combines different levels of theory, is necessary to capture phenomena occurring across various length and time scales. ucy.ac.cynih.gov

    Combining Quantum Mechanics with Classical Simulations

    To accurately model this compound systems, it is often necessary to combine the electronic precision of quantum mechanics (QM) with the efficiency of classical molecular mechanics (MM) simulations. QM methods, such as Density Functional Theory (DFT), are essential for describing the electronic properties of the this compound core, including its frontier molecular orbitals (HOMO and LUMO), which govern its optical and charge-transport characteristics. researchgate.netntu.edu.sgnih.govmdpi.com DFT calculations have been used to support the structural assignments of this compound derivatives and to understand their redox behavior. researchgate.net

    However, QM calculations are computationally expensive and are typically limited to single molecules or small clusters. To simulate larger systems, such as self-assembled aggregates or this compound molecules in a solvent or polymer matrix, QM/MM approaches are employed. In this framework, the electronically active region (the this compound molecule) is treated with QM, while the surrounding environment is modeled using classical force fields (MM). This hybrid approach allows for the simulation of large, complex systems while retaining quantum accuracy where it is most needed. southampton.ac.uk For example, molecular dynamics simulations using classical force fields can predict how this compound derivatives self-assemble, and subsequent QM calculations on representative structures can elucidate the electronic interactions within the assembly. nih.gov

    Data-Driven Approaches for Property Prediction

    The vast chemical space of possible this compound derivatives presents a significant challenge for traditional, one-by-one synthesis and characterization. Data-driven approaches, leveraging machine learning (ML), offer a powerful strategy to accelerate the discovery of new this compound-based materials with desired properties. nextmol.comcam.ac.ukresearchgate.net

    By creating a database of known this compound derivatives and their experimentally or computationally determined properties, ML models can be trained to establish quantitative structure-property relationships (QSPR). acs.org These models can then predict the properties of new, unsynthesized this compound analogues based solely on their molecular structure. arxiv.org For instance, ML models have been successfully developed for predicting the properties of other nitrogen-containing polycyclic aromatic hydrocarbons (PAHs), demonstrating the feasibility of this approach. mdpi.comresearchgate.netnih.gov Input features for these models can range from simple molecular descriptors to quantum chemical parameters derived from DFT calculations. acs.orgmdpi.com The ultimate goal is to use these predictive models to guide synthetic efforts, prioritizing candidates that are most likely to exhibit superior performance in applications like organic electronics. arxiv.orgdntb.gov.ua

    Table 2: Machine Learning Models for Chemical Property Prediction

    Model Type Description Application Example Reference
    Multiple Linear Regression (MLR) A statistical method that uses several explanatory variables to predict the outcome of a response variable. Predicting gas/particulate partition coefficients for PAH derivatives. mdpi.com
    Support Vector Machine (SVM) A supervised learning model that finds a hyperplane that best separates data into classes or performs regression. Predicting partition coefficients and removal efficiencies of PAHs. mdpi.comresearchgate.net
    Random Forest (RF) An ensemble learning method that operates by constructing a multitude of decision trees at training time. Predicting removal efficiencies of PAHs from wastewater sludge. researchgate.net
    Extreme Gradient Boosting (XGB) An efficient and scalable implementation of gradient boosting, another ensemble method. Predicting thermal desorption efficiency of PAHs in contaminated soils. nih.gov

    Interdisciplinary Avenues in this compound Research

    The future of this compound research will increasingly rely on the integration of concepts and techniques from various scientific disciplines. By branching into fields like supramolecular chemistry, materials science, and nanotechnology, researchers can unlock new functionalities and applications for this versatile class of compounds.

    Integration with Supramolecular Chemistry for Self-Assembly

    Supramolecular chemistry, which focuses on non-covalent interactions, is central to controlling the self-assembly of this compound derivatives into well-defined, functional architectures. nih.govmpg.de The planar, π-conjugated structure of the this compound core makes it an ideal building block for creating ordered materials through π-π stacking, hydrogen bonding, and van der Waals forces. rsc.orgrsc.org

    By synthetically attaching specific recognition motifs (e.g., alkyl chains, hydrogen-bonding groups) to the this compound scaffold, it is possible to program its self-assembly into one-, two-, or three-dimensional structures. rsc.orgacs.orgnih.gov For example, studies on other aza-polycyclic aromatic hydrocarbons have shown that tuning intermolecular interactions can lead to the formation of distinct supramolecular polymorphs, such as nanofibers or helical ribbons, each with unique properties. acs.orgresearchgate.net A particularly promising direction is the incorporation of this compound units into covalent organic frameworks (COFs). Recent work has demonstrated the preparation of this compound-linked COFs (FL-COFs) that exhibit excellent capacitance and energy storage capabilities, attributed to the redox-active nature of the this compound linkage and the ordered porous structure of the framework. liverpool.ac.uk This highlights the immense potential of combining this compound chemistry with the principles of reticular synthesis to create highly functional, crystalline materials. liverpool.ac.uk

    Table 3: Chemical Compounds Mentioned

    Compound Name
    This compound
    Isodiphenylthis compound
    13-oxo-isodiphenylfluorindinium perchlorate (B79767)
    13,13'-bi(isodiphenylfluorindone)

    Exploration in Nanoscale Materials Science

    The field of nanoscale materials science is driven by the principle that materials at the nanometer scale can exhibit unique properties distinct from their bulk counterparts. nih.gov A key area of research involves the design and incorporation of novel molecular building blocks to create functional nanoscale systems with tailored characteristics. jbclinpharm.org While extensive research has been conducted on broadly fluorinated materials like fluorinated graphene and carbon nanotubes, the exploration of specific, complex heterocyclic compounds like this compound and its derivatives as components in nanomaterials represents a more nascent and highly prospective research frontier. acsmaterial.comsamaterials.com The unique structural and electronic properties of this compound-based molecules offer intriguing possibilities for developing next-generation nanoscale devices and materials.

    The potential application of this compound derivatives in this domain is largely centered on their use as specialized organic components within larger inorganic or carbon-based nanostructures. Research into related complex organic molecules has demonstrated that their integration can lead to advanced materials for electronics, medicine, and energy. jbclinpharm.org

    Research Findings and Future Directions

    The exploration of this compound in nanoscale science can be conceptualized through its potential integration with several key nanomaterial platforms:

    Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from inorganic nodes and organic linker molecules. nih.gov The properties of a MOF can be precisely tuned by changing these components. rsc.org Researchers have successfully synthesized this compound derivatives that form "cruciform" or X-shaped dimers. ucy.ac.cyacs.org These rigid, geometrically defined structures are ideal candidates for use as organic linkers in MOFs. The incorporation of such complex, nitrogen-rich heterocyclic structures could lead to MOFs with enhanced capabilities for gas separation, catalysis, or the development of chemical sensors. rsc.orgacs.org Future work could focus on synthesizing MOFs using this compound-based linkers to investigate their porosity, stability, and performance in these applications.

    Functionalization of Quantum Dots: Quantum dots (QDs) are semiconductor nanocrystals whose optical and electronic properties are dependent on their size and surface chemistry. nih.gov Functionalizing the surface of QDs is critical for their application in biological imaging and sensing. nih.gov Studies have shown that modifying QD surfaces with fluorinated ligands can enhance properties such as cellular uptake. nih.gov Attaching this compound derivatives to the surface of QDs could offer a sophisticated method to tailor their surface activity and introduce specific functionalities. Given that phenazine-based polymers, which are structurally related to the core of this compound, have been utilized in electrochemical sensors, this compound-functionalized QDs could be explored for creating highly specific biosensors. acs.org

    Carbon Nanomaterial Composites: Graphene and carbon nanotubes (CNTs) are often functionalized to modify their intrinsic properties for specific applications. acsmaterial.com Direct fluorination is a common method to alter their electronic characteristics and dispersibility. acsmaterial.comsamaterials.com A more advanced approach involves the covalent attachment of complex functional molecules. Integrating this compound derivatives onto the surface of graphene or CNTs could provide more precise control over the electronic and chemical properties of the composite material. The inherent charge transport properties associated with the this compound core could be harnessed to create novel electrochemical sensors or components for nanoelectronic devices. acs.org

    The primary challenge in this area is the complexity of synthesizing and integrating these specialized molecules into stable, well-defined nanoscale architectures. Overcoming these synthetic hurdles is a key objective for future research.

    Interactive Data Table: Potential Applications of this compound Derivatives in Nanoscale Materials

    Nanomaterial PlatformThis compound-based ComponentPotential Functionality
    Metal-Organic Frameworks (MOFs)This compound Cruciform DimersCatalysis, Gas Separation, Sensing
    Quantum Dots (QDs)This compound Surface LigandsBio-imaging, Targeted Sensing
    Carbon Nanotubes (CNTs) / GrapheneCovalently Attached this compoundElectrochemical Sensors, Nanoelectronics

    Q & A

    Q. What methodologies evaluate this compound’s long-term environmental impact and degradation byproducts?

    • Methodological Answer:
    • Ecotoxicology Studies: Expose model organisms (Daphnia magna) to this compound and monitor mortality/behavior.
    • LC-MS/MS: Identify degradation products in simulated wastewater under UV irradiation .

    Key Considerations for Data Presentation

    • Tables: Include processed data (e.g., kinetic rates, IC₅₀ values) in the main text; raw data (e.g., spectral peaks) go to appendices .
    • Reproducibility: Document instrument settings (e.g., NMR frequency, HPLC gradient) and sample preparation steps in detail .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.